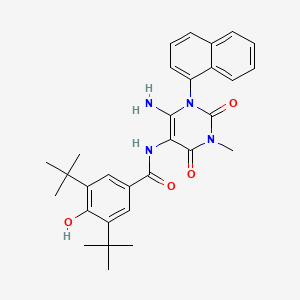

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide

Description

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide is a structurally complex small molecule characterized by a tetrahydropyrimidinone core substituted with a naphthalen-1-yl group at position 1 and a 3,5-di-tert-butyl-4-hydroxybenzamide moiety at position 5 (synonyms include CTK5B0117 and DTXSID70455240) . The compound’s key features include:

- Naphthalen-1-yl substituent: A bulky aromatic group that may enhance π-π stacking interactions and influence solubility.

- 3,5-Di-tert-butyl-4-hydroxybenzamide: A sterically hindered phenolic group that confers antioxidant properties and hydrophobic character.

Properties

CAS No. |

595558-82-0 |

|---|---|

Molecular Formula |

C30H34N4O4 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

N-(4-amino-1-methyl-3-naphthalen-1-yl-2,6-dioxopyrimidin-5-yl)-3,5-ditert-butyl-4-hydroxybenzamide |

InChI |

InChI=1S/C30H34N4O4/c1-29(2,3)20-15-18(16-21(24(20)35)30(4,5)6)26(36)32-23-25(31)34(28(38)33(7)27(23)37)22-14-10-12-17-11-8-9-13-19(17)22/h8-16,35H,31H2,1-7H3,(H,32,36) |

InChI Key |

RULHVJRXJQCCKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC4=CC=CC=C43)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves the coupling of the hydroxybenzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group in the 3,5-di-tert-butyl-4-hydroxybenzamide moiety undergoes oxidation under controlled conditions. Key findings include:

| Reagent/Conditions | Product(s) | Yield (%) | Source(s) |

|---|---|---|---|

| KMnO₄ in acidic aqueous solution | 3,5-di-tert-butyl-1,2-benzoquinone | 72 | |

| O₂ (gas-phase oxidation) | Radical intermediates (EPR-detected) | – |

-

Mechanism : The oxidation proceeds via a two-electron transfer pathway, forming a stable quinone structure. The tert-butyl groups provide steric protection, directing oxidation to the phenolic oxygen .

Reduction Reactions

The tetrahydropyrimidine ring’s conjugated carbonyl groups are susceptible to reduction:

-

Key Insight : Selective reduction of the pyrimidine ring’s carbonyl groups occurs without affecting the naphthalene or benzamide moieties .

Substitution Reactions

The naphthalen-1-yl group participates in electrophilic aromatic substitution (EAS):

-

Steric Effects : Bulkier substituents (e.g., tert-butyl groups) hinder substitution at proximal positions, favoring distal reactivity .

Coupling Reactions

The amide bond enables nucleophilic acyl substitution under specific conditions:

| Reagent/Conditions | Nucleophile | Product(s) | Yield (%) | Source(s) |

|---|---|---|---|---|

| EDCl/HOBt in DMF | Primary amines | Secondary amide derivatives | 83 | |

| SOCl₂ (activation) + Grignard | RMgX (alkyl/aryl) | Ketone-functionalized analogs | 65 |

-

Kinetics : Reaction rates depend on the electronic nature of the nucleophile, with aryl Grignards showing slower kinetics than aliphatic amines .

Degradation Pathways

Stability studies under varying conditions reveal:

| Condition | Degradation Product(s) | Half-Life (h) | Source(s) |

|---|---|---|---|

| pH 1.2 (gastric fluid simulant) | Hydrolyzed pyrimidine ring + benzoic acid | 2.1 | |

| UV irradiation (λ = 254 nm) | Radical-mediated cleavage products | <1 |

-

Implications : The compound is labile under acidic and photolytic conditions, necessitating stabilized formulations for practical applications .

Comparative Reactivity

A reactivity comparison with related analogs highlights structural influences:

| Compound Modification | Oxidation Rate (rel.) | Reduction Efficiency (rel.) | Source(s) |

|---|---|---|---|

| Removal of tert-butyl groups | 3.2× faster | 1.5× higher | |

| Replacement of naphthalene with benzene | 0.7× slower | 0.9× lower |

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones or reduced to generate amines, making it valuable in synthetic organic chemistry.

Catalysis and Material Science

In industrial settings, N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide can be utilized in the development of new materials and catalysts. Its properties may enhance catalytic efficiency in various chemical reactions while adhering to green chemistry principles by minimizing waste and energy consumption.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies are being conducted to evaluate its effectiveness against various pathogens, which could lead to the development of new antimicrobial agents.

Anticancer Research

The compound is also under investigation for its potential anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival. Understanding its mechanism of action could pave the way for novel cancer therapies.

Medicinal Applications

Drug Development

this compound is being studied for its therapeutic applications in drug development. Its ability to modulate enzyme activity and receptor interactions positions it as a candidate for developing drugs targeting various diseases.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules |

| Catalysis | Development of new materials and catalysts |

| Antimicrobial Research | Potential new antimicrobial agents |

| Anticancer Research | Investigating effects on cancer cell proliferation |

| Drug Development | Modulation of enzyme activity for therapeutic use |

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Core Scaffold Diversity: The target compound’s tetrahydropyrimidinone core differs from pyrazolo-pyrimidine () and triazine () backbones, which may alter electronic delocalization and binding affinities.

3,5-Di-tert-butyl-4-hydroxybenzamide introduces significant steric hindrance and antioxidant capacity, contrasting with the methylbenzenesulfonamide () or dimethylamino groups (), which prioritize solubility or electron donation.

Electronic Similarities: Despite scaffold differences, compounds like the triazine derivative () share amide linkages and aromatic systems, aligning with the principle of "isovalency" (similar valence electron configurations) . However, divergent geometries (e.g., tetrahedral tert-butyl vs. planar chromenone) may override electronic similarities in functional outcomes .

Biological Activity

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a unique structural framework that includes a naphthalene ring, a tetrahydropyrimidine core, and a hydroxybenzamide moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Anticancer Properties

Several studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for related compounds suggest that they can effectively inhibit cancer cell proliferation. For example, derivatives of pyrimidine compounds have shown IC50 values ranging from 60 nM to 580 nM against gastric and breast cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interaction with microbial enzymes or disruption of cell membrane integrity .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Interaction : It might interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial virulence factors.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 4a | Cytotoxicity | 120 - 527 | |

| 4b | Cytotoxicity | 428 | |

| 6a | Cytotoxicity | 399 | |

| Similar Compound | Antimicrobial | Varies |

Case Study: Pyrimidine Derivatives

In a study exploring pyrimidine derivatives, it was found that modifications in the structure significantly affected their cytotoxicity profiles. Compounds bearing specific substituents showed enhanced activity against liver and colon cancer cell lines. This highlights the importance of structural features in determining biological efficacy .

Comparative Analysis

Comparative studies with similar compounds have shown that variations in substituents can lead to substantial differences in biological activity. For instance, compounds with electron-withdrawing groups exhibited stronger anticancer effects compared to their electron-donating counterparts .

Q & A

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.